10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings, a furan ring, and a diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazepine structure, followed by the introduction of the furan and nitrophenyl groups. Common reagents used in these reactions include acetyl chloride, nitrobenzene derivatives, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include amine derivatives, tetrahydrofuran derivatives, and substituted aromatic compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and diazepine rings can also interact with biological macromolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 10-acetyl-11-(2-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-acetyl-11-(2-furyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of 10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its combination of functional groups and structural features The presence of the nitro group, furan ring, and diazepine core provides a distinct set of chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C28H27N3O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
5-acetyl-9,9-dimethyl-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H27N3O5/c1-16-13-18(31(34)35)9-10-19(16)24-11-12-25(36-24)27-26-21(14-28(3,4)15-23(26)33)29-20-7-5-6-8-22(20)30(27)17(2)32/h5-13,27,29H,14-15H2,1-4H3 |
InChI Key |
YQLJEIWWIBVFLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C5N3C(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C5N3C(=O)C |
Origin of Product |
United States |
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